molecular formula C12H9N3O3S B2466826 3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 565210-75-5

3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

Cat. No.: B2466826
CAS No.: 565210-75-5
M. Wt: 275.28
InChI Key: PALBENMSWBWCBQ-UHFFFAOYSA-N
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Description

The compound 3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid features a benzofuran core substituted with a carboxylic acid group at the 2-position and a 4H-1,2,4-triazole ring linked via a sulfanylmethyl (-SCH2-) group at the 3-position. This structure combines the electron-rich benzofuran system with the versatile triazole pharmacophore, which is known for diverse biological activities.

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-11(17)10-8(5-19-12-13-6-14-15-12)7-3-1-2-4-9(7)18-10/h1-4,6H,5H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALBENMSWBWCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction between an azide and an alkyne, forming the 1,2,4-triazole structure.

    Linking the Rings: The benzofuran and triazole rings are linked through a sulfanyl methyl group, which can be introduced using thiol reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the benzofuran ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the benzofuran ring.

Scientific Research Applications

3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The benzofuran ring may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide
  • Key Features :
    • Triazole core substituted with benzyl, furyl, and acetamide groups.
    • Lacks the benzofuran-carboxylic acid moiety.
  • Biological Activity : Exhibits antifungal and herbicidal properties due to the furyl and benzyl substituents, which enhance lipophilicity and membrane penetration .
  • Solubility: Lower than the target compound due to the non-ionizable acetamide group.
3-((1H-Benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine Derivatives
  • Key Features :
    • Benzimidazole replaces benzofuran; triazole linked via methylene to an amine group.
  • Solubility : Moderate solubility due to the amine group’s ionization at physiological pH.
Ethyl 6-(1-Cyclohexyl-1H-tetrazol-5-ylsulfanyl)-methyl)-4-(5-methyl-furan-2-yl)-pyrimidine-5-carboxylate
  • Key Features :
    • Tetrazole ring instead of triazole; pyrimidine and furan substituents.
  • Biological Activity: Likely targets β-lactamase enzymes (as a non-lactam inhibitor), with the tetrazole enhancing metal-binding capacity .
  • Solubility : Low due to the ethyl ester and cyclohexyl groups.

Comparative Analysis Table

Compound Name Key Substituents Biological Activity Solubility Profile Reference
Target Compound Benzofuran, triazolylsulfanyl, COOH Potential antimicrobial/enzymatic Moderate (ionizable COOH)
2-[4-Benzyl-5-(2-furyl)-4H-...]acetamide Furyl, benzyl, acetamide Antifungal, herbicidal Low (amide)
3-((Benzimidazolyl)methyl)-triazol-4-amine Benzimidazole, amine Antimicrobial (1.5–3.125 µg/mL) Moderate (amine)
Ethyl 6-(1-cyclohexyl-tetrazolyl)-pyrimidine Tetrazole, furan, ethyl ester β-lactamase inhibition Low (ester, cyclohexyl)

Key Structural and Functional Differences

Heterocyclic Core :

  • Benzofuran (target compound) provides π-conjugation and oxygen’s electronegativity, favoring interactions with aromatic residues in enzymes.
  • Benzimidazole () offers nitrogen-based hydrogen bonding, enhancing DNA/protein binding .
  • Tetrazole () exhibits strong metal coordination, useful in enzyme inhibition .

Functional Groups :

  • Carboxylic Acid : Enhances water solubility and salt formation, critical for oral bioavailability.
  • Amine/Acetamide : Modifies ionization and target selectivity (e.g., amine’s basicity vs. acetamide’s neutrality).

Biological Performance :

  • The target compound’s carboxylic acid may improve binding to bacterial enzymes (e.g., β-lactamases) compared to acetamide or ester derivatives .
  • Benzimidazole derivatives () show superior antimicrobial potency but may suffer from higher toxicity due to DNA intercalation .

Research Findings and Implications

  • Synthesis and Crystallography : The sulfanylmethyl linkage in the target compound can be synthesized via nucleophilic substitution, as seen in triazole-thioether derivatives . Structural validation using SHELX-refined crystallographic data ensures accuracy in conformational analysis .
  • Activity Prediction: Molecular docking studies suggest the carboxylic acid group may interact with catalytic residues in β-lactamases, similar to non-lactam inhibitors described in .
  • Optimization Potential: Hybridizing the benzofuran-carboxylic acid scaffold with benzimidazole’s amine group () could yield dual-action antimicrobial agents.

Biological Activity

The compound 3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid (commonly referred to as triazole-benzofuran carboxylic acid ) has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Structure

The chemical structure of 3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid can be depicted as follows:

C12H9N3O3S\text{C}_{12}\text{H}_{9}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a benzofuran moiety linked to a triazole group via a sulfur atom, which is crucial for its biological activity.

Physical Properties

PropertyValue
Molecular Weight273.28 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS NumberNot available

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-benzofuran carboxylic acid. For example, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).

  • Case Study : In one study, the compound demonstrated an IC50 value of 2.52 ± 0.39 μM against MDA-MB-231 cells, indicating potent growth inhibition. The treatment resulted in cell cycle arrest at the G2/M phase and increased apoptosis rates from 0.47% to 8.11% for early apoptosis and from 0.31% to 23.77% for late apoptosis .

The mechanism by which triazole-benzofuran carboxylic acid exerts its effects appears to involve the inhibition of carbonic anhydrases (CAs), which are critical enzymes involved in pH regulation and tumorigenicity.

  • Inhibition Studies : The compound has been evaluated for its inhibitory effects on various isoforms of carbonic anhydrases. The results indicated moderate to strong inhibition with Ki values ranging from 3.1 μM to 67.1 μM , depending on the isoform targeted .

Enzyme Inhibition

The inhibition of carbonic anhydrases is particularly relevant in cancer therapy, as these enzymes contribute to the acidic microenvironment often found in tumors.

IsoformKi Value (μM)
hCA I64.7
hCA II3.1
hCA IX7.9

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